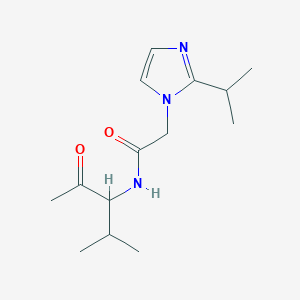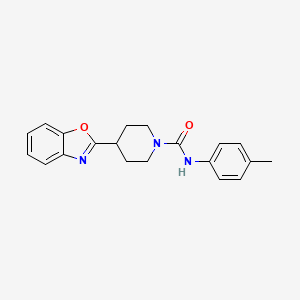![molecular formula C11H10N2S B7558150 2-[(2-Pyridinylthio)methyl]pyridine](/img/structure/B7558150.png)
2-[(2-Pyridinylthio)methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Pyridinylthio)methyl]pyridine, also known as PTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PTP is a small molecule that belongs to the class of pyridine-containing compounds, and it has been shown to exhibit promising biological activities in various studies.
作用機序
The mechanism of action of 2-[(2-Pyridinylthio)methyl]pyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-[(2-Pyridinylthio)methyl]pyridine has been shown to inhibit the activity of protein tyrosine phosphatases (2-[(2-Pyridinylthio)methyl]pyridines), which play a crucial role in cellular signaling. By inhibiting 2-[(2-Pyridinylthio)methyl]pyridines, 2-[(2-Pyridinylthio)methyl]pyridine can modulate various signaling pathways involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
2-[(2-Pyridinylthio)methyl]pyridine has been shown to have various biochemical and physiological effects in cells. In cancer cells, 2-[(2-Pyridinylthio)methyl]pyridine has been shown to induce apoptosis by activating caspase-3 and caspase-9. In addition, 2-[(2-Pyridinylthio)methyl]pyridine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. In inflammation, 2-[(2-Pyridinylthio)methyl]pyridine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, 2-[(2-Pyridinylthio)methyl]pyridine has been shown to reduce oxidative stress and inflammation by modulating various signaling pathways.
実験室実験の利点と制限
One of the main advantages of using 2-[(2-Pyridinylthio)methyl]pyridine in lab experiments is its high potency and specificity. 2-[(2-Pyridinylthio)methyl]pyridine has been shown to have a high affinity for 2-[(2-Pyridinylthio)methyl]pyridines, which makes it an ideal tool for studying the role of 2-[(2-Pyridinylthio)methyl]pyridines in various signaling pathways. However, one of the limitations of using 2-[(2-Pyridinylthio)methyl]pyridine is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-[(2-Pyridinylthio)methyl]pyridine. One area of interest is the development of more potent and selective 2-[(2-Pyridinylthio)methyl]pyridine inhibitors for use in cancer and inflammation research. Another area of interest is the study of the role of 2-[(2-Pyridinylthio)methyl]pyridines in neurological disorders and the potential therapeutic applications of 2-[(2-Pyridinylthio)methyl]pyridine in these conditions. Additionally, the development of new methods for improving the solubility and bioavailability of 2-[(2-Pyridinylthio)methyl]pyridine could lead to more efficient and effective use of this compound in various research applications.
Conclusion:
In conclusion, 2-[(2-Pyridinylthio)methyl]pyridine is a promising chemical compound that has shown potential therapeutic applications in various fields of research. Its high potency and specificity make it an ideal tool for studying the role of 2-[(2-Pyridinylthio)methyl]pyridines in various signaling pathways. Further research on 2-[(2-Pyridinylthio)methyl]pyridine could lead to the development of new treatments for cancer, inflammation, and neurological disorders.
合成法
2-[(2-Pyridinylthio)methyl]pyridine can be synthesized using a simple and efficient method that involves the reaction of 2-bromomethylpyridine with sodium pyridine-2-thiolate. This reaction results in the formation of 2-[(2-Pyridinylthio)methyl]pyridine, which can be purified using column chromatography. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-[(2-Pyridinylthio)methyl]pyridine has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, 2-[(2-Pyridinylthio)methyl]pyridine has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation is another area where 2-[(2-Pyridinylthio)methyl]pyridine has shown promising results, as it has been shown to inhibit the production of pro-inflammatory cytokines. In neurological disorders, 2-[(2-Pyridinylthio)methyl]pyridine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
2-(pyridin-2-ylmethylsulfanyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTNHFUTCQDXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine,2-[(2-pyridinylmethyl)thio]- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid](/img/structure/B7558070.png)
![N-[1-(2-methoxyphenyl)propan-2-yl]-1,1-dioxothiolan-3-amine](/img/structure/B7558077.png)
![[1-[2-Chloro-5-(trifluoromethyl)anilino]-1-oxopropan-2-yl] 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B7558080.png)
![1-[4-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558086.png)
![1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone](/img/structure/B7558103.png)

![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)
![N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine](/img/structure/B7558131.png)
![1-[4-[(2,2-Dimethyl-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558137.png)
![N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)
![4-[1-(1,3-Benzodioxol-5-yl)ethylamino]piperidine-1-carboxamide](/img/structure/B7558151.png)
![2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B7558160.png)
![5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7558171.png)
